N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
“N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a synthetic compound with a complex structure . It is a small molecule that has been used in research for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a cyclohexyl group, a phenyl group, a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : The synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial properties have been a focus of research. One study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing that many compounds exhibited good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Another research effort involved the synthesis of thiazole, bisthiazole, pyridone, and bispyridone derivatives, demonstrating their potential as antimicrobial agents (Ali et al., 2010).
Antitumor Activity : Various synthesized heterocyclic compounds derived from similar key precursors have shown promising antitumor activities. For instance, polyfunctionally substituted heterocyclic compounds derived from a related cyanoacetamide showed high inhibitory effects on several human cancer cell lines, indicating the potential for antiproliferative activity (Shams et al., 2010).
Enzyme Inhibitors : The dual inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by derivatives of thienopyrimidines have been explored. One study highlighted the synthesis of classical and nonclassical analogues with potential as dual TS and DHFR inhibitors, where one compound showed exceptionally potent dual inhibition, suggesting its utility as an antitumor agent (Gangjee et al., 2008).
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(21-14-7-3-1-4-8-14)13-27-20-22-16-11-12-26-18(16)19(25)23(20)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKVULRLVSESCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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